[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine
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Overview
Description
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine is a compound that features a pyrazole ring and a morpholine ring connected through a propyl chain. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid with appropriate reagents under controlled conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with 3-(morpholin-4-yl)propylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine can be compared with other similar compounds, such as:
Pyrazole Derivatives: Compounds like 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid.
Morpholine Derivatives: Compounds containing the morpholine ring with different substituents.
Uniqueness
The uniqueness of this compound lies in its dual functionality, combining the properties of both pyrazole and morpholine rings, which may enhance its biological and chemical activities .
Properties
Molecular Formula |
C15H28N4O |
---|---|
Molecular Weight |
280.41 g/mol |
IUPAC Name |
N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C15H28N4O/c1-3-6-19-13-15(14(2)17-19)12-16-5-4-7-18-8-10-20-11-9-18/h13,16H,3-12H2,1-2H3 |
InChI Key |
ZICXHPPGUOVGEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNCCCN2CCOCC2 |
Origin of Product |
United States |
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